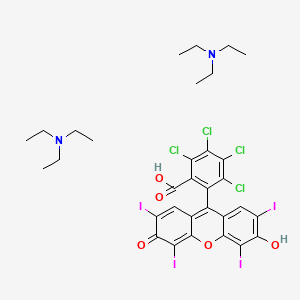
Rose bengal bis(triethylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rose bengal bis(triethylamine) is a useful research compound. Its molecular formula is C32H34Cl4I4N2O5 and its molecular weight is 1176 g/mol. The purity is usually 95%.
The exact mass of the compound Rose bengal bis(triethylamine) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Rose bengal bis(triethylamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rose bengal bis(triethylamine) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT)
Overview of PDT
Photodynamic therapy is a treatment modality that utilizes photosensitizers to generate reactive oxygen species (ROS) upon light activation, leading to cell death, particularly in cancerous tissues. Rose Bengal and its derivatives have been extensively studied for their efficacy as photosensitizers.
Mechanism of Action
RB-TEA acts by absorbing light and transferring energy to molecular oxygen, generating singlet oxygen (1O2), which is cytotoxic to tumor cells. This property makes it a suitable candidate for PDT applications, especially in treating solid tumors.
Case Studies
Recent studies have demonstrated the effectiveness of RB-TEA in PDT:
- In Vivo Studies : A study highlighted the use of RB-TEA in combination with near-infrared (NIR) light, achieving significant tumor regression with minimal side effects .
- Comparative Efficacy : RB-TEA was compared with other photosensitizers like porphyrins and silicon phthalocyanine, showing superior performance in terms of ROS generation and tumor targeting .
Photoinitiation in Polymer Chemistry
Role as a Photoinitiator
RB-TEA has been utilized as a photoinitiator in free radical polymerization processes. Its ability to generate radicals upon exposure to light makes it valuable in various applications, including 3D printing and the production of hydrogels.
Performance Metrics
- Quantum Yield : The quantum efficiency of RB-TEA has been reported to be high, making it effective even at low concentrations.
- Compatibility : Studies indicate that RB-TEA exhibits good solubility in aqueous media and compatibility with different monomers used in photopolymerization .
Applications in Industry
- 3D Printing : Research indicates that RB-TEA can be effectively used in photopolymerizable systems for 3D printing applications, providing high resolution and mechanical strength to the printed structures .
- Biomedical Applications : Its use in creating biocompatible hydrogels for tissue engineering has been explored, where it aids in the controlled release of drugs and growth factors .
Catalytic Applications
Catalytic Properties
RB-TEA has shown potential as a catalyst in organic transformations, particularly in CO2 conversion processes. Its ionic liquid-like properties enhance its catalytic efficiency.
Case Study on CO2 Conversion
- A study demonstrated that multifunctional polymers incorporating RB units could effectively catalyze the cycloaddition of CO2 to form carbonates. This application not only highlights the versatility of RB-TEA but also its role in sustainable chemistry practices .
Data Summary
Propiedades
Número CAS |
91491-51-9 |
|---|---|
Fórmula molecular |
C32H34Cl4I4N2O5 |
Peso molecular |
1176 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H4Cl4I4O5.2C6H15N/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;2*1-4-7(5-2)6-3/h1-2,29H,(H,31,32);2*4-6H2,1-3H3 |
Clave InChI |
XIDSNHBKBJPAAO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.CCN(CC)CC.C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
SMILES canónico |
CCN(CC)CC.CCN(CC)CC.C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















